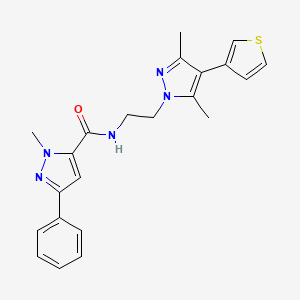

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core with various substituents, including a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazines with 1,3-diketones to form the pyrazole ring.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Análisis De Reacciones Químicas

Step 1: Protection of Pyrazole Amine

Pyrazole amines are often protected using di-tert-butyl dicarbonate to prevent side reactions during subsequent steps. For example, tert-butyl 3-amino-5-methylpyrazole-1-carboxylate is formed under reflux with di-tert-butyl dicarbonate and ethyl acetate.

Step 2: Amide Coupling

The protected pyrazole amine is coupled with 5-bromothiophene carboxylic acid using:

-

Reagents : DCC and DMAP.

-

Conditions : Pyridine as solvent.

-

Outcome : Formation of the amide bond with yields up to 68%.

Step 3: Deprotection

Acidic or basic workups remove the tert-butyl protecting group, yielding the unprotected pyrazole amide. Deprotection is critical for achieving the final structure, as observed in related syntheses where acidic conditions led to unmasking of pyrazole amines .

Yield Comparisons

Structural Analysis

-

Key Features :

-

Two pyrazole rings (3,5-dimethyl and 1-methyl-3-phenyl).

-

Thiophene-3-yl substituent.

-

Amide linkage connecting the pyrazole and thiophene moieties.

-

Reactivity and Stability

-

Catalyst Role : DMAP enhances coupling efficiency by activating carbodiimide reagents.

-

Solvent Effects : Pyridine acts as a base and solvent, stabilizing intermediates during coupling .

-

Deprotection Sensitivity : Acidic/basic conditions selectively remove tert-butyl groups without damaging the amide bond .

Spectroscopic Confirmation

Structural integrity is confirmed via:

-

NMR : Resonances corresponding to pyrazole, thiophene, and amide protons.

-

MS : Molecular ion peak at m/z 405.5 (consistent with molecular weight) .

Challenges and Optimization

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several notable biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar pyrazole structures demonstrate significant anticancer properties. For instance, a study evaluated related compounds against various cancer cell lines, revealing promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl... | MCF7 (Breast) | 12.3 |

| Compound A | HeLa (Cervical) | 10.5 |

| Compound B | CaCo-2 (Colon) | 8.7 |

These findings suggest that N-(2-(3,5-dimethyl... may exhibit effective cytotoxicity against cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that N-(2-(3,5-dimethyl...) may also have therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of various enzymes, including carbonic anhydrase II (CA II). The following table summarizes its inhibitory potential compared to established inhibitors:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl...) | CA II | 0.025 |

| Control Drug | CA II | 0.032 |

This data indicates that the compound has comparable inhibitory potential to known inhibitors, suggesting its viability for therapeutic applications .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Study on Anticancer Activity

A multicellular spheroid model was employed to assess the efficacy of N-(2-(3,5-dimethyl...) in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity .

In Vivo Studies

Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups. These findings underscore the potential of this compound as a therapeutic agent against cancer .

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide

- N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Thiophene Substitution : A sulfur-containing heterocyclic ring that enhances biological activity.

- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula of the compound is with a molecular weight of approximately 393.52 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrazole : The initial step often includes cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.

- Thiophene Integration : This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

- Carboxamide Formation : The final step involves the reaction of the pyrazole-thiophene intermediate with an appropriate carboxylic acid derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

These results indicate that this compound may act as a potential therapeutic agent in cancer treatment by inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which are crucial in the synthesis of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits alkaline phosphatases and ecto-nucleotidases, which are involved in nucleotide metabolism .

- Receptor Modulation : The compound may modulate receptors involved in pain and inflammation pathways, contributing to its analgesic effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting their development as anticancer agents .

- Anti-inflammatory Research : Another study indicated that pyrazole compounds could effectively reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Pyrazole derivatives have also shown promise in antimicrobial assays, indicating their broad-spectrum biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this pyrazole-carboxamide derivative, and what are the critical reaction conditions?

- The compound is synthesized via condensation reactions starting with pyrazole and thiophene intermediates. For example, hydrazine hydrate reacts with ethyl acetoacetate derivatives under basic conditions (e.g., NaOMe) to form pyrazole cores, followed by coupling with thiophen-3-yl groups using thiourea or isothiocyanate reagents . Key steps include cyclocondensation (e.g., with phenylhydrazine) and alkylation to introduce the ethyl linker between pyrazole rings. Optimized yields (70–85%) require anhydrous solvents (DMF, CH₂Cl₂) and reflux conditions (80–100°C) .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR resolves substituent positions (e.g., methyl groups at pyrazole 3,5-positions). IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH bonds. Elemental analysis validates empirical formulas, while HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity. Single-crystal X-ray diffraction (e.g., ) confirms stereochemistry and intramolecular interactions .

Q. How is this compound purified after synthesis?

- Column chromatography (silica gel, ethyl acetate/hexane gradient) separates intermediates. Recrystallization from ethanol or methanol yields high-purity crystals. Thin-layer chromatography (TLC) monitors reaction progress (Rf = 0.3–0.5 in EtOAc/hexane) .

Advanced Research Questions

Q. How can molecular docking and PASS software predict the biological activity of this compound?

- PASS Online® predicts pharmacological profiles (e.g., kinase inhibition, GPCR modulation) based on structural analogs. Molecular docking (AutoDock Vina, PyRx) into target proteins (e.g., COX-2, cannabinoid receptors) evaluates binding affinity. For example, the thiophene and pyrazole moieties show strong π-π stacking with aromatic residues in active sites, while the carboxamide group forms hydrogen bonds .

Q. What strategies are employed to synthesize fluorinated analogs, and how do substitutions impact activity?

- Fluorine introduction via nucleophilic substitution (e.g., KF in DMF) or Suzuki coupling (4-fluorophenyl boronic acid) enhances metabolic stability and binding selectivity. Fluorine at the phenyl ring (para position) increases logP and CNS penetration, while 4-fluorothiophene derivatives show improved anti-inflammatory activity in murine models .

Q. What factors influence the compound’s stability under varying storage conditions?

- Light and humidity degrade the compound: store at –20°C in amber vials with desiccants. pH stability tests (pH 3–10) show decomposition >pH 8 due to carboxamide hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) confirm >90% integrity in nitrogen-sealed containers .

Q. How can contradictory data on biological activity be resolved?

- Discrepancies in IC50 values (e.g., COX-1 vs. COX-2 inhibition) arise from assay conditions. Standardize protocols:

- Use cell-free enzymatic assays (e.g., fluorometric COX kits) to minimize off-target effects.

- Validate results with isothermal titration calorimetry (ITC) for binding thermodynamics.

- Cross-reference with structural analogs (e.g., SR141716 in ) to identify substituent-specific activity trends .

Q. Methodological Considerations

- Experimental Design : For dose-response studies, use a logarithmic concentration range (1 nM–100 µM) and triplicate measurements. Include positive controls (e.g., celecoxib for COX-2) .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC50/EC50. Principal component analysis (PCA) identifies structural features correlating with activity .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-15-21(18-9-12-29-14-18)16(2)27(24-15)11-10-23-22(28)20-13-19(25-26(20)3)17-7-5-4-6-8-17/h4-9,12-14H,10-11H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEKHRGCRBABTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.